molecular formula C7H9ClN2O4S B1384106 4-Amino-2-sulfamoylbenzoic acid hydrochloride CAS No. 2059948-91-1

4-Amino-2-sulfamoylbenzoic acid hydrochloride

Cat. No. B1384106
CAS RN: 2059948-91-1
M. Wt: 252.68 g/mol
InChI Key: YORSENFSTQQVCD-UHFFFAOYSA-N
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Description

“4-Amino-2-sulfamoylbenzoic acid hydrochloride” is a chemical compound with the CAS Number: 2059948-91-1 . It has a molecular weight of 252.68 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8N2O4S.ClH/c8-4-1-2-5 (7 (10)11)6 (3-4)14 (9,12)13;/h1-3H,8H2, (H,10,11) (H2,9,12,13);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 252.68 .

Scientific Research Applications

Corrosion Inhibition

4-Amino-2-sulfamoylbenzoic acid hydrochloride and similar compounds have been studied for their potential as corrosion inhibitors. Research by Hari Kumar Sappani and S. Karthikeyan (2014) found that these compounds can effectively inhibit mild steel corrosion in sulphuric acid solutions. They observed that the inhibition efficiency increases with the concentration of these compounds, but decreases with rising temperatures.

Synthesis of Alkyl Esters

Alkyl esters of 4-amino-2-sulfamoylbenzoic acid have been synthesized, displaying significant anticonvulsant activity. This was demonstrated in a study by G. Hamor and M. Janfaza (1963), where they prepared several alkyl esters of the acid, showing their potential in medicinal applications.

Quantum Chemical Computations

Research on the quantum computational calculations and molecular docking of similar compounds has been performed. In a study by C. Charanya, S. Sampathkrishnan, and N. Balamurugan (2022), they explored the energies, geometries, and vibrational frequencies of these compounds, indicating their importance in understanding the molecular behavior of such chemicals.

Antibacterial Study

A study by C. Kavitha et al. (2020) focused on the antibacterial properties of synthesized 4-chloro-3-sulfamoylbenzoic acid. They found that the compound displayed moderate antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential use in the field of antibacterial research.

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of alkyl esters of 4-amino-2-sulfamoylbenzoic acid. For instance, G. Hamor and B. L. Reavlin (1967) synthesized various esters of this acid, examining their effects in animal models.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-amino-2-sulfamoylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S.ClH/c8-4-1-2-5(7(10)11)6(3-4)14(9,12)13;/h1-3H,8H2,(H,10,11)(H2,9,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORSENFSTQQVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2059948-91-1
Record name 4-amino-2-sulfamoylbenzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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